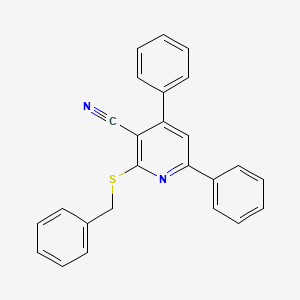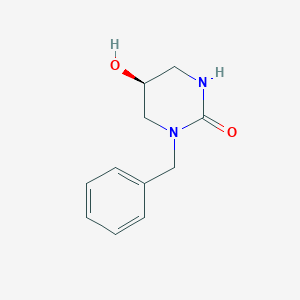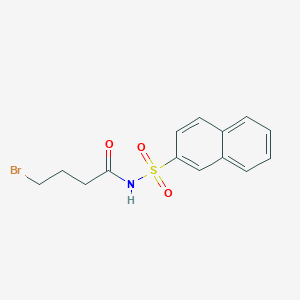
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with phenyl and phenylmethylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with benzaldehyde derivatives, followed by thiolation and subsequent cyclization to form the desired pyridine ring structure. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the carbonitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The phenylmethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylthio group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The carbonitrile group may also play a role in modulating the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
2-Amino-4,6-diphenyl-pyridine-3-carbonitrile: Shares a similar pyridine core but lacks the phenylmethylthio group.
4-(4′-Diethylaminophenyl)-6-(4-methoxyphenyl)-2-pyrrolidin-1-yl-pyridine-3-carbonitrile: Contains different substituents on the pyridine ring, leading to distinct chemical properties.
Uniqueness: 4,6-Diphenyl-2-(phenylmethylthio)pyridine-3-carbonitrile is unique due to the presence of the phenylmethylthio group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for further exploration in various scientific fields.
Propriétés
Formule moléculaire |
C25H18N2S |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
2-benzylsulfanyl-4,6-diphenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C25H18N2S/c26-17-23-22(20-12-6-2-7-13-20)16-24(21-14-8-3-9-15-21)27-25(23)28-18-19-10-4-1-5-11-19/h1-16H,18H2 |
Clé InChI |
QZGIEXCZELGBCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)

![1-Butylbicyclo[3.2.1]oct-6-en-2-one](/img/structure/B14255173.png)
![1,2-Propanediamine, 2-methyl-N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B14255178.png)

![5-[(3-Phenylacryloyl)oxy]benzene-1,3-dicarboxylic acid](/img/structure/B14255184.png)

![(4-methylphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone](/img/structure/B14255195.png)
![[4-(Trimethylgermyl)phenyl]methanol](/img/structure/B14255199.png)


![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide](/img/structure/B14255231.png)
